1-Allyl-4-fluoro-2-(pentyloxy)benzene
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Overview
Description
1-Allyl-4-fluoro-2-(pentyloxy)benzene is an organic compound with the molecular formula C14H19FO. It is characterized by the presence of an allyl group, a fluoro substituent, and a pentyloxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Allyl-4-fluoro-2-(pentyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 4-fluoro-2-hydroxybenzene with pentyl bromide in the presence of a base to form 4-fluoro-2-pentyloxybenzene. This intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Allyl-4-fluoro-2-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and reaction conditions.
Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-4-fluoro-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-4-fluoro-2-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity to these targets, while the allyl and pentyloxy groups modulate its overall activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Allyl-4-fluoro-2-(pentyloxy)benzene can be compared with other similar compounds, such as:
1-Allyl-4-fluorobenzene: Lacks the pentyloxy group, resulting in different chemical and biological properties.
4-Fluoro-2-(pentyloxy)benzene:
1-Allyl-2-(pentyloxy)benzene: Lacks the fluoro substituent, leading to differences in its binding affinity and activity.
The uniqueness of this compound lies in the combination of these substituents, which confer distinct chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
4-fluoro-2-pentoxy-1-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-5-6-10-16-14-11-13(15)9-8-12(14)7-4-2/h4,8-9,11H,2-3,5-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPPKAYHIBHBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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